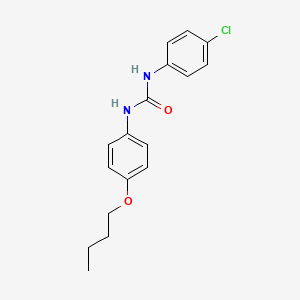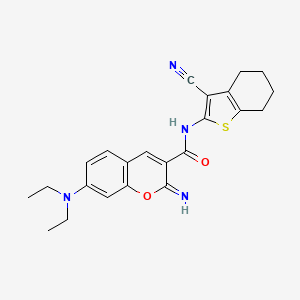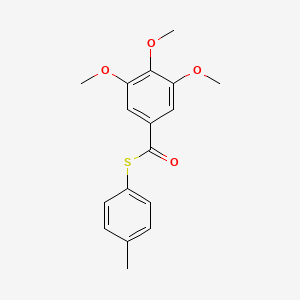![molecular formula C21H23NO3S B4584457 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)
3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylonitrile derivatives often involves Knoevenagel condensation or related reactions. For instance, the synthesis and characterization of a compound through a reaction between phenylacetonitrile and an aldehyde derivative highlight a methodology that could be adapted for synthesizing 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile (Percino et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is crucial for understanding their reactivity and properties. Studies often use techniques like X-ray diffraction and NMR spectroscopy for this purpose. The molecular conformation, vibrational and electronic transitions, and energy profiles of similar compounds have been determined through experimental and theoretical analyses, providing insights into the structure-property relationships (Asiri et al., 2011).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in a variety of chemical reactions, influenced by their functional groups. The reactivity ratios and mechanisms of polymerization or copolymerization involving acrylonitrile and other monomers have been explored, providing a basis for understanding the chemical behavior of such compounds (Zhi-xue, 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are essential for applications. These properties are often determined experimentally and can be influenced by molecular structure and intermolecular interactions, as seen in studies of related compounds (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile would be influenced by its functional groups. The presence of the phenylsulfonyl and acrylonitrile groups suggests reactivity characteristics such as electrophilicity, potential for polymerization, and interactions with nucleophiles. Theoretical studies and computational chemistry can provide additional insights into these properties (Asiri et al., 2011).
Applications De Recherche Scientifique
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, to which 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile is structurally related, have shown significant potential in anticancer research. These compounds, including various cinnamoyl acids, esters, amides, and hydrazides, have been investigated for their antitumor efficacy. The structural flexibility of cinnamic acid derivatives allows for chemical modifications that could enhance their medicinal properties, offering a promising avenue for developing new antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Acrylamide in Industrial and Food Applications
Acrylamide, closely related to acrylonitrile derivatives, has widespread industrial applications, notably in the production of polyacrylamide. Polyacrylamide is used in various fields, such as water treatment, paper manufacturing, and as a laboratory tool for protein electrophoresis. Although acrylamide has beneficial industrial uses, its presence in food products has raised health concerns, leading to extensive studies on its formation, toxicity, and methods for reducing its levels in food (Friedman, 2003).
Terpolymerization and Polymer Research
Research into the terpolymerization of acrylonitrile with other monomers has yielded materials with novel properties. For example, the synthesis of poly(styrene-acrylonitrile-linalool) demonstrates the potential for creating materials with specific characteristics, such as altered thermal or mechanical properties, highlighting the versatility of acrylonitrile in polymer science (Srivastava et al., 2002).
Antioxidant Activity and Chemical Analysis
Studies on the antioxidant activity of various compounds underscore the importance of reliable analytical methods for assessing the antioxidant capacity of complex samples. Techniques such as ORAC, HORAC, TRAP, and TOSC tests, among others, are critical for understanding the antioxidant properties of chemical compounds, including potentially those structurally related to 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-hexoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-3-4-8-15-25-19-13-11-18(12-14-19)16-21(17-22)26(23,24)20-9-6-5-7-10-20/h5-7,9-14,16H,2-4,8,15H2,1H3/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMOYWDKSHSBU-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B4584430.png)
![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B4584445.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)
![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)
![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B4584464.png)